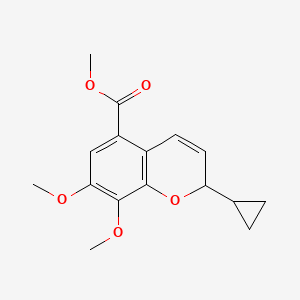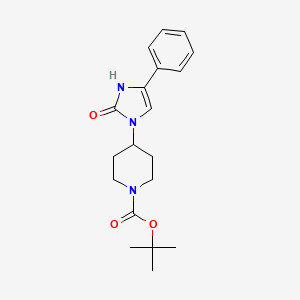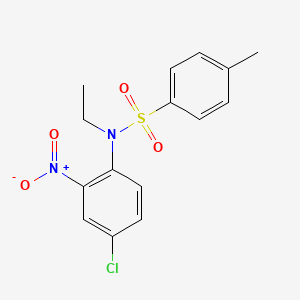
4-氯吡啶甲酸叔丁酯
描述
tert-Butyl 4-chloropicolinate: is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a chlorine atom, and the carboxyl group is esterified with a tert-butyl group
科学研究应用
tert-Butyl 4-chloropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.
作用机制
Target of Action
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .
Mode of Action
The exact mode of action of tert-Butyl 4-chloropicolinate is not clearly established. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. The tert-butyl group, part of the compound, is known for its characteristic applications in chemical transformations .
Biochemical Pathways
The tert-butyl group, a part of this compound, is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
准备方法
Synthetic Routes and Reaction Conditions: tert-Butyl 4-chloropicolinate can be synthesized through several methods. One common approach involves the esterification of 4-chloropicolinic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl 4-chloropicolinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions: tert-Butyl 4-chloropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-aminopicolinate or 4-thiopicolinate can be formed.
Hydrolysis Products: The primary products are 4-chloropicolinic acid and tert-butyl alcohol.
相似化合物的比较
4-Chloropicolinic Acid: The parent compound without the tert-butyl ester group.
tert-Butyl Picolinate: Similar structure but without the chlorine atom at the 4-position.
4-Chloro-2,6-dimethylpyridine: A structurally related compound with additional methyl groups on the pyridine ring.
Uniqueness: tert-Butyl 4-chloropicolinate is unique due to the combination of the tert-butyl ester and the chlorine substituent, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
属性
IUPAC Name |
tert-butyl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)8-6-7(11)4-5-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCMJQUASNXFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473143 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220000-86-2 | |
| Record name | tert-Butyl 4-chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1354281.png)


![1H-Pyrazole-5-carboxamide,3-chloro-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-](/img/structure/B1354285.png)


![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)





